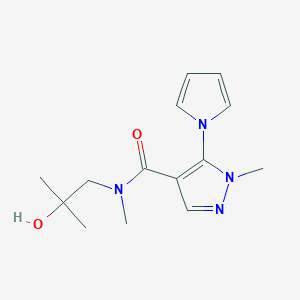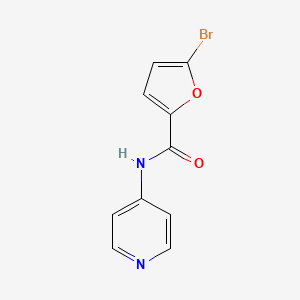
5-bromo-N-pyridin-4-ylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-pyridin-4-ylfuran-2-carboxamide is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom at the 5-position of the furan ring and a pyridin-4-yl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-pyridin-4-ylfuran-2-carboxamide typically involves the bromination of furan followed by the introduction of the pyridin-4-yl group. One common method involves the following steps:
Bromination of Furan: Furan is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.
Formation of Carboxamide: The 5-bromofuran is then reacted with pyridin-4-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-pyridin-4-ylfuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can be oxidized to form furan-2,5-dione or reduced to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base like potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-substituted furan-2-carboxamides.
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Scientific Research Applications
5-bromo-N-pyridin-4-ylfuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe to study the interaction of furan derivatives with biological macromolecules.
Industrial Applications: The compound is used in the development of new catalysts and reagents for organic synthesis.
Mechanism of Action
The mechanism of action of 5-bromo-N-pyridin-4-ylfuran-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial studies, it is believed to inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The exact molecular pathways and targets are still under investigation, but it is known to disrupt bacterial cell wall synthesis and DNA replication.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(pyridin-4-ylmethyl)furan-2-carboxamide: Similar structure but with a methyl group instead of a direct pyridin-4-yl attachment.
5-chloro-N-pyridin-4-ylfuran-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
5-bromo-N-pyridin-3-ylfuran-2-carboxamide: Similar structure but with the pyridinyl group attached at the 3-position.
Uniqueness
5-bromo-N-pyridin-4-ylfuran-2-carboxamide is unique due to the specific positioning of the bromine and pyridin-4-yl groups, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-bromo-N-pyridin-4-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-9-2-1-8(15-9)10(14)13-7-3-5-12-6-4-7/h1-6H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZAKCQLMUYZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B7606301.png)
![2-[3,3-Dimethylbutanoyl(prop-2-enyl)amino]acetic acid](/img/structure/B7606308.png)
![2-[(5-Methylthiophene-2-carbonyl)-prop-2-enylamino]acetic acid](/img/structure/B7606323.png)
![2-[Cyclopent-3-ene-1-carbonyl(prop-2-enyl)amino]acetic acid](/img/structure/B7606329.png)
![2-[Furan-3-carbonyl(prop-2-enyl)amino]acetic acid](/img/structure/B7606333.png)
![2-[(4,5-Dimethylthiophene-2-carbonyl)-prop-2-enylamino]acetic acid](/img/structure/B7606338.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B7606346.png)
![2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(prop-2-enyl)amino]acetic acid](/img/structure/B7606352.png)
![2-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfamoyl]pyrazol-1-yl]acetic acid](/img/structure/B7606354.png)
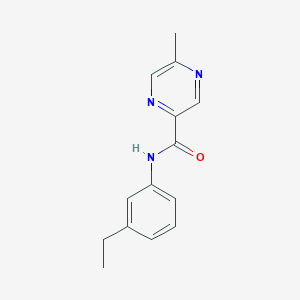
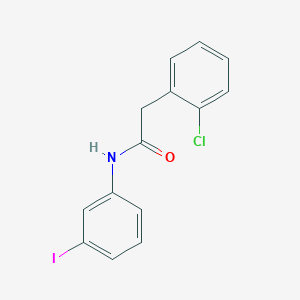
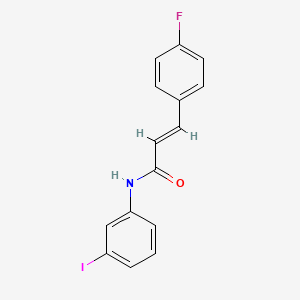
![N-(4-ethoxyphenyl)-4-[[2-(2-methoxyphenoxy)acetyl]amino]benzamide](/img/structure/B7606376.png)
